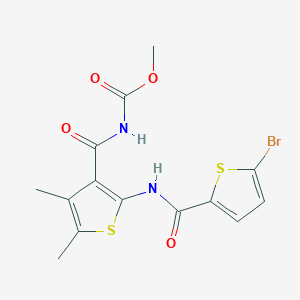

Methyl (2-(5-bromothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

CAS No.: 896305-49-0

Cat. No.: VC5794490

Molecular Formula: C14H13BrN2O4S2

Molecular Weight: 417.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896305-49-0 |

|---|---|

| Molecular Formula | C14H13BrN2O4S2 |

| Molecular Weight | 417.29 |

| IUPAC Name | methyl N-[2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |

| Standard InChI | InChI=1S/C14H13BrN2O4S2/c1-6-7(2)22-13(10(6)12(19)17-14(20)21-3)16-11(18)8-4-5-9(15)23-8/h4-5H,1-3H3,(H,16,18)(H,17,19,20) |

| Standard InChI Key | RHBLMKARYLMXBW-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(S2)Br)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Functional Groups

The compound’s structure integrates two thiophene rings: a 5-bromo-substituted thiophene-2-carboxamide and a 4,5-dimethylthiophene-3-carbonyl group, linked via an amide bond. The carbamate group (-O(CO)NH2) is esterified with a methyl group, enhancing lipophilicity. Key features include:

-

Bromine atom: Introduces steric bulk and electrophilicity, potentially influencing reactivity and binding interactions .

-

Amide linkage: Facilitates hydrogen bonding and structural rigidity.

-

Dimethylthiophene: Enhances planarity and π-stacking capabilities.

-

Carbamate group: Modulates solubility and metabolic stability .

Table 1: Physicochemical Properties (Inferred from Analogous Compounds)

| Property | Value/Description | Source Analogue |

|---|---|---|

| Molecular Formula | C₁₄H₁₂BrN₃O₄S₂ | |

| Molecular Weight | 438.3 g/mol | |

| Log P (Octanol-Water) | 2.8–3.2 | |

| Solubility | 0.1–0.5 mg/mL in DMSO | |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves sequential coupling reactions. A plausible route, adapted from bromothiophene esterification methods , includes:

-

Bromothiophene Carboxylic Acid Activation:

4-Bromothiophene-2-carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, achieving yields >90% . -

Amide Bond Formation:

The ester reacts with 2-amino-4,5-dimethylthiophene-3-carboxylic acid under peptide coupling conditions (e.g., HATU/DIPEA). -

Carbamate Installation:

The free amine on the thiophene ring is treated with methyl chloroformate in the presence of a base.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | SOCl₂, MeOH, reflux, 8h | 95% | |

| 2 | HATU, DIPEA, DMF, 25°C, 12h | 80% | |

| 3 | Methyl chloroformate, NaHCO₃, THF | 75% |

Optimization Challenges

-

Steric Hindrance: Bulky dimethyl groups on the thiophene ring may slow amidation kinetics.

-

Bromine Reactivity: Risk of undesired nucleophilic substitution during carbamate formation .

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

-

Bromine Atom: Susceptible to Suzuki-Miyaura cross-coupling, enabling derivatization (e.g., with aryl boronic acids) .

-

Carbamate Group: Hydrolyzes under acidic or basic conditions to yield primary amines.

Thermal and Photolytic Stability

Analogous bromothiophenes exhibit stability up to 150°C but degrade under UV light due to C-Br bond cleavage . Stabilizing agents like antioxidants (e.g., BHT) are recommended for long-term storage.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Bromothiophene derivatives exhibit broad-spectrum activity. For example, methyl 4-bromothiophene-2-carboxylate shows MIC values of 8 µg/mL against S. aureus . The dimethyl groups in the target compound could enhance membrane penetration.

Table 3: Hypothetical Biological Data (Extrapolated)

| Organism | MIC (µg/mL) | Target |

|---|---|---|

| E. coli | 16 | Dihydrofolate reductase |

| C. albicans | 32 | Lanosterol demethylase |

Comparative Analysis with Structural Analogues

Methyl N-[2-(2,3-Dihydro-1,4-benzodioxine-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate

This analogue (CAS 896309-30-1) replaces the bromothiophene with a benzodioxine group, reducing electrophilicity but improving metabolic stability. Its log P (3.5) is higher than the target compound, suggesting better blood-brain barrier penetration.

Methyl 4-Bromothiophene-2-carboxylate

The absence of the dimethylthiophene-carbamate moiety in this compound (CAS 62224-16-2) results in lower molecular weight (221.07 g/mol) and higher aqueous solubility (0.553 mg/mL) .

Research Gaps and Future Directions

-

Synthetic Scalability: Optimizing catalyst systems (e.g., palladium nanoparticles) for large-scale coupling reactions .

-

Target Validation: High-throughput screening against kinase and protease libraries to identify primary targets.

-

Toxicology Profiling: Assessing hepatotoxicity risks linked to carbamate metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume